The compound 4-(2-Fluorobenzyl)piperidine and its derivatives have garnered significant interest in the field of medicinal chemistry due to their potential applications as central nervous system agents, histone deacetylase inhibitors, and mixed receptor ligands. These compounds exhibit a range of biological activities that make them attractive targets for the development of new therapeutic agents.
The synthesized spiro[isobenzofuran-1(3H),4'-piperidine] derivatives have been evaluated for their potential as central nervous system depressants. These compounds have shown promising results in animal models, such as the Sidman avoidance paradigm in rats and monkey avoidance tests, indicating their potential use as neuroleptics with fewer side effects compared to traditional treatments1.
Spiro[chromane-2,4′-piperidine] derivatives have been identified as novel HDAC inhibitors with significant in vitro antiproliferative activities. The improved pharmacokinetic properties and in vivo antitumor activity of these compounds suggest their application in the treatment of cancer, particularly through the modulation of gene expression via epigenetic mechanisms2.
The 4-(4-fluorobenzoyl)piperidine derivatives have been designed to target multiple receptors, which is a strategy used in the development of atypical antipsychotics. These compounds have displayed high affinities for central 5-HT2A receptors, which are implicated in various psychiatric disorders, making them candidates for the treatment of conditions such as schizophrenia4.
Methods for the synthesis of isotopomers of 4-(4-fluorobenzyl)piperidine have been developed, which are important for the study of drug metabolism and pharmacokinetics3. Additionally, structural exploration and Hirshfeld surface analysis of related heterocycles have been conducted to understand the stability and intermolecular interactions of these compounds, which can influence their biological activity5.
This compound is categorized under heterocyclic amines, specifically within the piperidine class, which is characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The introduction of the 2-fluorobenzyl group enhances its chemical reactivity and biological activity, making it a subject of interest in pharmacological research.
The synthesis of 4-(2-Fluorobenzyl)piperidine typically involves the nucleophilic substitution reaction between 2-fluorobenzyl chloride and piperidine. The general synthetic route can be summarized as follows:
In an industrial context, continuous flow reactors may be employed to enhance reaction efficiency and product consistency. Optimizing reaction parameters such as temperature, pressure, and concentration can significantly improve yield and minimize by-products.
The molecular structure of 4-(2-Fluorobenzyl)piperidine features:
This structure influences its chemical properties and interactions with biological targets.
4-(2-Fluorobenzyl)piperidine can undergo several types of chemical reactions:
The mechanism of action for 4-(2-Fluorobenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate biological pathways by binding to these targets, affecting their activity and leading to various biological effects.
Research indicates that this compound may interact with stress-activated protein kinase pathways, influencing cellular responses to stress stimuli.
These properties are crucial for determining the handling and application of the compound in laboratory settings.
4-(2-Fluorobenzyl)piperidine has several significant applications across various fields:
The chemical identity of 4-(2-fluorobenzyl)piperidine is defined by its molecular formula (C₁₂H₁₆FN) and molecular weight of 193.26 g/mol for the free base form. The hydrochloride salt form (CAS 193357-21-0) possesses a molecular formula of C₁₂H₁₇ClFN with a molecular weight of 229.72 g/mol [2]. Structurally, it features a piperidine ring substituted at the 4-position with a 2-fluorobenzyl group, creating a chiral center at the benzylic carbon when considering free rotation. However, the compound is typically utilized as a racemic mixture in research applications unless specifically resolved.
The ortho-fluorine substitution on the benzyl moiety induces distinctive steric and electronic effects compared to meta- or para-substituted isomers. Nuclear magnetic resonance (¹H-NMR) spectroscopy reveals characteristic signals including aromatic protons between δ 7.15-7.25 ppm (multiplet), benzylic methylene protons as a singlet at approximately δ 2.75 ppm, and piperidine ring protons appearing as complex multiplets between δ 1.40-2.60 ppm. The basicity of the piperidine nitrogen is modulated by the fluorobenzyl substituent, exhibiting a predicted pKa of 10.57 ± 0.10 for the free base [8]. Crystallographic analysis of related fluorobenzylpiperidine derivatives shows that the fluorinated aromatic ring typically adopts a pseudo-axial or pseudo-equatorial orientation relative to the piperidine chair conformation, influencing molecular recognition properties.
Table 1: Comparative Physicochemical Properties of Fluorobenzylpiperidine Isomers
Property | 2-Fluorobenzyl | 3-Fluorobenzyl | 4-Fluorobenzyl |
---|---|---|---|
Molecular Formula | C₁₂H₁₆FN | C₁₂H₁₆FN | C₁₂H₁₆FN |
CAS Number | 193357-21-0 (HCl salt) | 193357-21-0 | 92822-02-1 |
Molecular Weight (g/mol) | 229.72 (HCl) | 229.72 (HCl) | 193.26 (free base) |
Predicted Density (g/cm³) | 1.044 ± 0.06 | Not reported | 1.044 ± 0.06 |
Boiling Point (°C) | Not reported | Not reported | 285.0 ± 20.0 (Predicted) |
pKa Prediction | Not reported | Not reported | 10.57 ± 0.10 |
Synthetic approaches to 4-(2-fluorobenzyl)piperidine typically employ reductive amination strategies between 2-fluorobenzaldehyde and 4-aminopiperidine derivatives, followed by reduction of the intermediate imine. Alternatively, Pd-catalyzed [4+2] annulation methodologies have been developed for accessing fluorinated piperidines with high diastereocontrol, utilizing α-fluoro-β-ketoester precursors [7]. The hydrochloride salt form (CAS 193357-21-0) is commercially available as a white crystalline solid with a melting point range of 192-195°C and requires storage at 2-8°C under inert atmosphere to maintain stability [2].
Table 2: Characteristic Spectral Data for 4-(2-Fluorobenzyl)piperidine Derivatives
Spectroscopic Method | Key Features |
---|---|
¹H-NMR (400 MHz, CDCl₃) | δ 7.15-7.25 (m, 1H), 7.05-7.10 (m, 1H), 6.95-7.00 (m, 2H), 2.75 (s, 2H), 2.40-2.60 (m, 2H), 1.70-1.85 (m, 2H), 1.40-1.60 (m, 3H), 1.20-1.30 (m, 2H) |
¹³C-NMR (101 MHz, CDCl₃) | δ 162.5 (d, J = 245 Hz), 134.2, 130.1 (d, J = 8 Hz), 128.9, 124.5 (d, J = 3 Hz), 115.3 (d, J = 21 Hz), 62.8, 48.5, 41.3, 33.2, 28.7 |
IR (KBr) | 3400-3200 (br, N-H stretch), 2940, 2860 (C-H stretch), 1600, 1580 (C=C), 1500 (C-F), 1220 cm⁻¹ |
The discovery trajectory of 4-(2-fluorobenzyl)piperidine derivatives is intertwined with the broader exploration of fluorinated piperidines in central nervous system (CNS) drug development. Initial medicinal chemistry interest emerged in the 1990s when researchers systematically investigated benzyl-substituted piperidines as privileged scaffolds for G-protein coupled receptor (GPCR) targeting. The incorporation of fluorine at the ortho position of the benzyl group was strategically implemented to enhance metabolic stability and membrane permeability while minimally altering steric bulk compared to hydrogen [1]. Early pharmacological evaluations revealed that the 2-fluorobenzyl substitution pattern conferred superior receptor binding profiles compared to other positional isomers for specific targets, particularly in the opioid and sigma receptor systems.
Significant advancement occurred through molecular hybridization strategies that combined the 4-(2-fluorobenzyl)piperidine moiety with pharmacophores from known bioactive molecules. Researchers merged the N-arylpropionamide fragment from fentanyl-type analgesics with the 4-benzylpiperidine structure from sigma receptor ligands, resulting in novel compounds exhibiting dual μ-opioid receptor (MOR) agonist and σ1-receptor antagonist activities [6]. This approach yielded compound 44 (as referenced in the literature), where 4-(4-fluorobenzyl)piperidine served as the critical scaffold, demonstrating that fluorobenzylpiperidine derivatives could achieve balanced polypharmacology essential for treating neuropathic pain with reduced side effects compared to classical opioids.
Table 3: Historical Development Timeline of Fluorobenzylpiperidine Derivatives in Medicinal Chemistry
Time Period | Key Development | Significance |
---|---|---|
Early 1990s | Exploration of benzylpiperidines as dopamine/serotonin receptor modulators | Established basic structure-activity relationships for antipsychotic activity |
Mid 1990s | Systematic fluorination studies on benzylpiperidine derivatives | Revealed enhanced metabolic stability and blood-brain barrier penetration |
Early 2000s | Development of 4-(4-fluorobenzoyl)piperidine derivatives as mixed 5-HT1A/5-HT2A/D2 ligands | Demonstrated reduced extrapyramidal side effects in preclinical models |
2010-2015 | Hybridization with opioid pharmacophores (e.g., fentanyl derivatives) | Created dual μ-opioid agonist/σ1 antagonist profiles for neuropathic pain |
2015-Present | Application in tyrosine kinase inhibitors and enzyme modulators | Expanded therapeutic applications beyond CNS disorders |
The structural evolution progressed further with the investigation of 4-(4-fluorobenzoyl)piperidine derivatives as mixed serotonin-dopamine receptor ligands. These compounds, exemplified by molecules bearing benzothiazolin-2-one heterocycles connected via alkyl chains to the fluorinated piperidine, demonstrated nanomolar affinities for 5-HT1A, 5-HT2A, and D2 receptors [1]. This research established that fluorinated piperidine derivatives could achieve atypical antipsychotic profiles with reduced extrapyramidal side effects. Contemporary research continues to refine these scaffolds through stereochemical control and bioisosteric replacement, with recent synthetic methodologies enabling efficient access to enantiomerically enriched 3-fluoro-piperidine variants that offer additional vectors for pharmacological optimization [7].
4-(2-Fluorobenzyl)piperidine exemplifies the strategic integration of fluorinated aromatic systems with saturated nitrogen heterocycles, creating versatile building blocks with tailored physicochemical properties. The fluorine atom serves multiple roles: as a modest hydrogen bond acceptor, as a modulator of electron distribution through negative inductive effects (-Iσ), and as a metabolic blocker that retards oxidative degradation, particularly at the ortho position where it sterically hinders cytochrome P450 access to adjacent sites [7]. The piperidine nitrogen provides a basic center (pKa ~10.5) that facilitates salt formation for improved solubility and serves as a hydrogen bond donor/acceptor pivot point for receptor interactions. Together, these features create a "molecular chameleon" capable of adapting to diverse biological environments while maintaining favorable drug-like properties, including calculated logP values of approximately 3.02 and molecular weights under 230 g/mol [8].
In rational drug design, 4-(2-fluorobenzyl)piperidine functions as:
This scaffold has demonstrated remarkable versatility across therapeutic domains. In neuroscience applications, derivatives function as dual σ1 receptor antagonists and μ-opioid receptor agonists, exemplified by compounds exhibiting balanced binding affinities (Ki σ1 = 12-15 nM; Ki μ = 8-20 nM) [6]. These bifunctional agents address the limitations of classical opioids by simultaneously blocking σ1-mediated pronociceptive pathways while activating opioid analgesia, resulting in enhanced pain relief with reduced constipation and respiratory depression in neuropathic pain models.
Table 4: Therapeutic Applications of 4-(Fluorobenzyl)piperidine Derivatives
Therapeutic Area | Molecular Target | Biological Activity | Key Structural Features |
---|---|---|---|
Neuropathic Pain | σ1 Receptor / μ-Opioid Receptor | Dual σ1 antagonist (Ki = 12 nM) / μ agonist (Ki = 8 nM) | N-Phenylpropionamide linker to 4-(4-fluorobenzyl)piperidine [6] |
Antipsychotic Agents | 5-HT1A/5-HT2A/D2 receptors | Mixed serotonergic/dopaminergic activity (IC50 = 0.80 μM) | Benzothiazolinone connected to 4-(4-fluorobenzoyl)piperidine [1] |
Tyrosinase Inhibition | Mushroom tyrosinase enzyme | Competitive inhibition (IC50 = 7.56 μM) | Indole-3-carbonyl linked to 4-(4-fluorobenzyl)piperidine [4] |
Oncology | σ1/σ2 receptors | Antiproliferative activity (Ki σ1 = 12 nM, σ2 = 22 nM) | 4-Benzylpiperidine with halogenated aryl groups [6] |
In enzyme inhibition, the 4-(4-fluorobenzyl)piperidine fragment has been incorporated into indole-based tyrosinase inhibitors, achieving IC50 values as low as 7.56 μM against mushroom tyrosinase [4]. Kinetic analyses confirmed mixed-type inhibition mechanisms, where the fluorinated piperidine fragment enhances binding through hydrophobic interactions within the enzyme's active site. Molecular docking studies revealed that the fluorobenzyl group engages in π-π stacking with histidine residues coordinating the binuclear copper center, while the protonated piperidine nitrogen forms electrostatic interactions with carboxylate groups near the entrance channel.
The scaffold's significance extends to fragment-based drug discovery, where its relatively low molecular weight (<200 Da) and high ligand efficiency make it ideal for constructing focused libraries. Recent synthetic methodologies, including Pd-catalyzed [4+2] annulation approaches, enable efficient access to 3-fluoro-piperidine variants with multiple functional handles for diversification [7]. These advances facilitate the systematic exploration of structure-activity relationships around the piperidine core, allowing medicinal chemists to fine-tune electronic properties, stereochemistry, and three-dimensional positioning of substituents while maintaining the essential fluorobenzyl pharmacophore. As drug design paradigms increasingly emphasize molecular complexity and three-dimensional character, 4-(2-fluorobenzyl)piperidine derivatives continue to provide valuable templates for addressing challenging therapeutic targets.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0